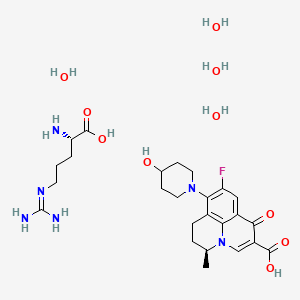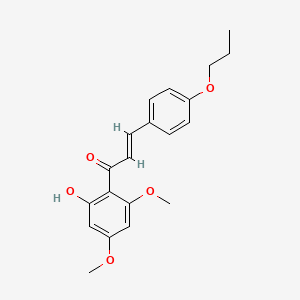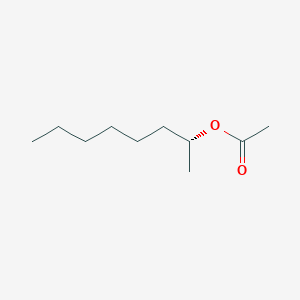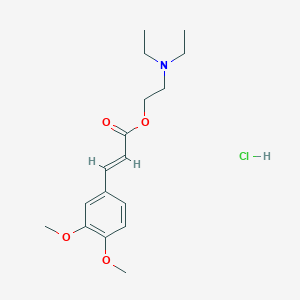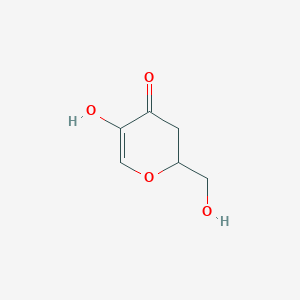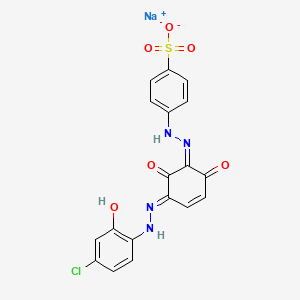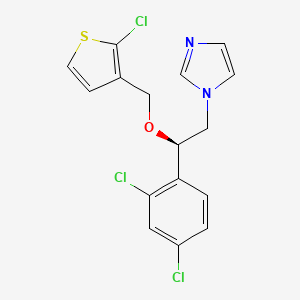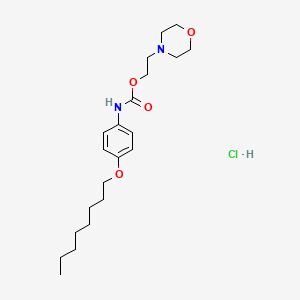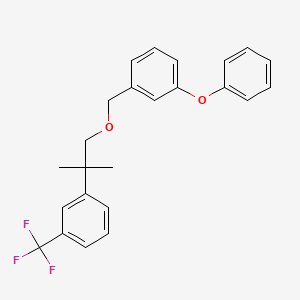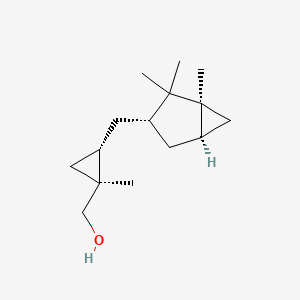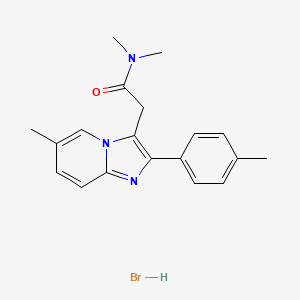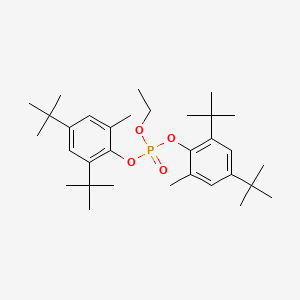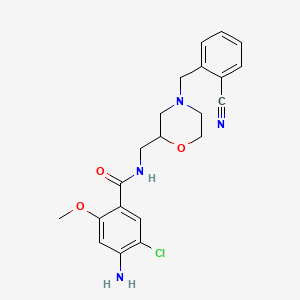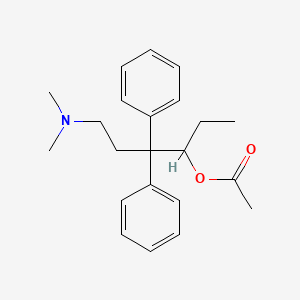
alpha-dl-Noracetylmethadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-dl-Noracetylmethadol: is a synthetic opioid analgesic that is structurally related to methadone. It is known for its potent analgesic properties and is used in the management of chronic pain. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-dl-Noracetylmethadol typically involves the N-demethylation of alpha-dl-acetylmethadol. This process can be achieved through enzymatic reactions or chemical methods. One common approach is the use of acidic or basic hydrolysis to remove the methyl group from the nitrogen atom.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Alpha-dl-Noracetylmethadol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpha-dl-Noracetylmethadol has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of opioid structures and properties.
Biology: Employed in research on opioid receptors and their interactions with various ligands.
Medicine: Investigated for its potential use in pain management and as a treatment for opioid dependence.
Industry: Utilized in the development of new synthetic methods and the production of related compounds.
Mechanism of Action
The mechanism of action of alpha-dl-Noracetylmethadol involves its interaction with opioid receptors in the central nervous system. It primarily binds to the mu-opioid receptor, leading to the inhibition of pain signals and the release of neurotransmitters like dopamine. This results in analgesic effects and a reduction in pain perception.
Comparison with Similar Compounds
Methadone: A synthetic opioid with similar analgesic properties but different pharmacokinetics.
Alpha-dl-Acetylmethadol: The precursor to alpha-dl-Noracetylmethadol, with similar chemical structure but different metabolic pathways.
Normethadone: Another related compound with similar analgesic effects but different potency and duration of action.
Uniqueness: this compound is unique due to its specific interaction with opioid receptors and its distinct metabolic profile. It offers a different balance of analgesic potency and side effects compared to other opioids, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
50512-73-7 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[6-(dimethylamino)-4,4-diphenylhexan-3-yl] acetate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(25-18(2)24)22(16-17-23(3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,21H,5,16-17H2,1-4H3 |
InChI Key |
YGUCXYYVJPJNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


